Product packaging for 2,4-Diiodobenzo[d]oxazole(Cat. No.:)

2,4-Diiodobenzo[d]oxazole

Cat. No.: B12859231
M. Wt: 370.91 g/mol
InChI Key: HXOIBWDZTXHUCH-UHFFFAOYSA-N
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Description

2,4-Diiodobenzo[d]oxazole (CAS Number: 1806547-33-0, Molecular Formula: C 7 H 3 I 2 NO) is a di-substituted benzo[d]oxazole derivative offered as a key chemical intermediate for research and development. This compound is part of the benzoxazole chemical class, a family of heterocyclic aromatic compounds where a benzene ring is fused with an oxazole ring, known for their significant utility in advanced scientific applications . The primary research value of this diiodinated compound lies in its potential as a versatile building block in organic synthesis . The iodine atoms on the aromatic scaffold are excellent functional handles for further chemical transformation, enabling the construction of more complex molecular architectures via metal-catalyzed cross-coupling reactions. While specific biological data for this exact molecule may be limited, the broader class of benzo[d]oxazole derivatives is extensively investigated in medicinal chemistry. Recent studies highlight benzo[d]oxazoles as novel dual small-molecule inhibitors targeting immune checkpoints like PD-1/PD-L1 and VISTA, showing promise in activating antitumor immunity . Furthermore, benzoxazole-based compounds are recognized for a wide spectrum of other biological activities, including antimicrobial, antifungal, anti-inflammatory, and antiviral properties, making them privileged structures in drug discovery campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3I2NO B12859231 2,4-Diiodobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3I2NO

Molecular Weight

370.91 g/mol

IUPAC Name

2,4-diiodo-1,3-benzoxazole

InChI

InChI=1S/C7H3I2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

HXOIBWDZTXHUCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(O2)I

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Diiodobenzo D Oxazole

Direct Halogenation Strategies for the Benzoxazole (B165842) Scaffold

Directly introducing two iodine atoms at specific positions of the benzoxazole core is a primary synthetic challenge. This approach requires overcoming issues of regioselectivity and the potential for over-halogenation.

Regioselective Iodination Techniques for the Benzoxazole Core, Enabling 2,4-Diiodination

Direct electrophilic iodination of the benzoxazole ring system can be complex. The reactivity of the benzene (B151609) ring is influenced by the fused oxazole (B20620) moiety, and direct halogenation often leads to a mixture of constitutional isomers. Achieving a specific 2,4-diiodination pattern directly is particularly challenging. Research on the direct iodination of the related benzothiazole (B30560) scaffold under strongly acidic and oxidative conditions (using I₂, H₂SO₄, and (NH₄)₂S₂O₈) has shown that di-iodination can occur, yielding primarily the 4,7-diiodo derivative acs.org. This suggests that direct di-iodination of benzoxazole might also favor substitution at the 4- and 7-positions rather than the desired 2,4-pattern, due to the electronic nature of the heterocyclic system acs.org.

To achieve the desired regioselectivity, methods often rely on directing groups or a multi-step approach. General protocols for the regioselective iodination of aromatic compounds, such as aryl amines, utilize reagents that provide a source of I⁺ under mild conditions, which can offer greater control over the position of substitution ajol.info. For instance, iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization has been used for the regioselective preparation of 2-arylbenzoxazoles from N-arylbenzamides, indicating that metal catalysis can control the position of functionalization researchgate.net. A similar strategy involving a directed ortho-iodination could be envisioned for the benzoxazole core, though this is not a direct single-step iodination.

Electrochemical Approaches to Benzoxazole Iodination

Electrochemical synthesis represents a green and efficient alternative to traditional chemical oxidants for preparing benzoxazoles. osi.lv A prominent method is the indirect, or "ex-cell," electrochemical synthesis, which relies on a redox mediator based on the iodine(I)/iodine(III) redox couple. northeastern.eduacs.orgosi.lvacs.org

In this approach, an iodoarene mediator is first anodically oxidized to a hypervalent iodine(III) species. acs.orgcardiff.ac.uk This electrochemically generated oxidant is then added to a separate reaction vessel containing the precursor, typically an ortho-iminophenol, to induce oxidative cyclization to the benzoxazole ring. acs.orgacs.org This technique avoids the direct exposure of the sensitive substrate to electrochemical conditions and is compatible with a wide array of redox-sensitive functional groups. acs.org The mediator can also be recovered and reused, adding to the sustainability of the process. northeastern.eduacs.org

While this method focuses on the formation of the benzoxazole ring rather than its direct iodination, it is a key technology in the synthesis of functionalized benzoxazoles. The process is efficient for a variety of substrates, as demonstrated by the synthesis of various 2-substituted benzoxazoles from imines derived from different aldehydes. acs.org

Table 1: Electrochemical Synthesis of Benzoxazoles using a Hypervalent Iodine Mediator acs.org
EntryAldehyde precursor for imineProductYield (%)
1Benzaldehyde2-Phenylbenzoxazole95
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole94
34-Chlorobenzaldehyde2-(4-Chlorophenyl)benzoxazole94
42-Chlorobenzaldehyde2-(2-Chlorophenyl)benzoxazole95
5Cinnamaldehyde2-Styrylbenzoxazole72
6Pyridine-2-carboxaldehyde2-(Pyridin-2-yl)benzoxazole80

Precursor-Based Synthetic Routes to Diiodobenzoxazoles

Given the challenges associated with direct, regioselective di-iodination, precursor-based strategies are often more viable. These routes involve constructing the benzoxazole ring from starting materials that already possess the required iodine substituents.

Cyclization Reactions and Annulation Processes for the Formation of Iodinated Benzoxazole Rings

The most common and versatile method for benzoxazole synthesis is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a suitable electrophile. nih.gov To synthesize 2,4-Diiodobenzo[d]oxazole, this strategy would ideally start with a 2-amino-diiodophenol derivative. The second component could be a variety of C1-electrophiles, such as carboxylic acids, aldehydes, or orthoesters. nih.govnih.gov

A particularly relevant and efficient metal-free approach is the iodine-catalyzed synthesis of 2-aryl benzoxazoles from catechols, ammonium (B1175870) acetate (B1210297), and ketones or aldehydes in DMSO. rsc.orgnih.govrsc.org This one-pot, multi-component reaction proceeds through the in-situ formation of a 2-aminophenol equivalent, which then condenses and cyclizes. nih.govrsc.org A plausible mechanism involves the conversion of the catechol to a mono-quinone, which reacts with ammonium acetate to form an o-iminocyclohexadiene alcohol intermediate. This intermediate then condenses with the ketone or aldehyde, followed by intramolecular cyclization and oxidation to yield the benzoxazole product. nih.gov By starting with an appropriately iodinated catechol, this method could potentially be adapted to produce iodinated benzoxazoles.

Table 2: Iodine-Catalyzed Synthesis of 2-Aryl Benzoxazoles from Catechols nih.gov
EntryCatecholKetoneProductYield (%)
1CatecholAcetophenone2-Phenylbenzoxazole92
2Catechol4'-Methylacetophenone2-(p-Tolyl)benzoxazole90
3Catechol4'-Methoxyacetophenone2-(4-Methoxyphenyl)benzoxazole88
44-tert-ButylcatecholAcetophenone6-tert-Butyl-2-phenylbenzoxazole94
54-ChlorocatecholAcetophenone6-Chloro-2-phenylbenzoxazole85

Another powerful precursor-based method is the oxidative cyclization of phenolic Schiff's bases, formed from a 2-aminophenol and an aldehyde. nih.govmdpi.com The synthesis of this compound could be achieved by using a di-iodinated 2-aminophenol as the starting material.

Strategic Functional Group Transformations for Introducing Iodine Substituents at Positions 2 and 4

This approach involves synthesizing a benzoxazole with functional groups at the 2- and 4-positions that can be subsequently converted into iodine atoms.

Introduction of Iodine at Position 4: The iodine at the 4-position of the benzene ring can be introduced before the cyclization reaction. This involves starting with a precursor that is already iodinated at the desired position, such as 2-amino-5-iodophenol (B79512) or a similarly substituted catechol. Alternatively, electrophilic iodination of a pre-formed benzoxazole could be employed, though this may suffer from a lack of regioselectivity. acs.org

Introduction of Iodine at Position 2: Introducing an iodine atom at the 2-position is more complex. Direct iodination at this position is not a standard transformation. A more common strategy involves installing a different functional group that can later be converted to iodine. For example, a 2-aminobenzoxazole (B146116) can be synthesized and then subjected to a Sandmeyer-type reaction. The synthesis of 2-aminobenzoxazoles can be achieved through various means, including the metal-free, iodide-catalyzed oxidative amination of benzoxazoles with secondary amines. organic-chemistry.orgresearchgate.net Another route involves the cyclization of o-aminophenols with cyanogen (B1215507) bromide or other cyanating agents. researchgate.net Once the 2-amino group is in place, it can be diazotized and subsequently displaced with iodide.

An alternative strategy is the synthesis of a 2-halobenzoxazole (e.g., 2-chloro or 2-bromo) followed by a halogen exchange reaction (Finkelstein reaction) to install the iodine. The synthesis of 2-halobenzoxazoles can be accomplished via the cyclization of 2-aminophenol with phosgene (B1210022) or its equivalents.

Metal-Catalyzed Approaches to this compound and its Derivatives

The introduction of iodine atoms into the benzoxazole scaffold is a critical step in the synthesis of various functionalized derivatives, including the target compound this compound. Metal-catalyzed reactions offer powerful and selective methods for the formation of carbon-iodine bonds and subsequent functionalization. This section explores the application of palladium, copper, and other transition metals in the synthesis and derivatization of iodinated benzoxazoles.

Palladium-Catalyzed Reactions for Iodobenzoxazole Synthesis and Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for C-H activation and cross-coupling reactions. While a direct, one-step palladium-catalyzed synthesis of this compound is not extensively documented, palladium-catalyzed methodologies are paramount for the functionalization of pre-iodinated benzoxazole precursors and for the synthesis of substituted benzoxazoles that could potentially undergo subsequent iodination.

Palladium-catalyzed C-H functionalization strategies often employ a directing group to achieve high regioselectivity. bohrium.comacs.org The nitrogen atom within the benzoxazole ring can act as an innate directing group, guiding the catalyst to specific C-H bonds, typically at the C7 position or the ortho-position of a C2-aryl substituent. sorbonne-universite.frresearchgate.net For instance, the palladium-catalyzed direct arylation of 2-arylbenzoxazoles has been shown to occur selectively at the ortho-position of the C2-aryl ring. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable for the derivatization of iodo- and diiodobenzoxazoles. These reactions enable the introduction of a wide array of substituents at the iodinated positions, paving the way for the synthesis of complex benzoxazole-based molecules. A study on the synthesis of 2,4-disubstituted oxazoles utilized a palladium/copper co-catalytic system for the direct arylation of 4-substituted oxazoles with aryl bromides, showcasing the power of this approach in building molecular complexity. researchgate.net While this example pertains to the oxazole core, the principles are transferable to the functionalization of the benzoxazole scaffold.

The general catalytic cycle for palladium-catalyzed C-H activation/functionalization typically involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) redox cycle. researchgate.net In a typical Pd(0)/Pd(II) cycle for a cross-coupling reaction involving an iodobenzoxazole, the Pd(0) catalyst undergoes oxidative addition to the C-I bond. The resulting organopalladium(II) species then undergoes transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki coupling) followed by reductive elimination to furnish the functionalized benzoxazole and regenerate the Pd(0) catalyst.

Reaction Type Catalyst System Substrates Products Key Features
Direct ArylationPd(OAc)₂ / Ligand2-Arylbenzoxazoles, IodoarenesOrtho-arylated 2-arylbenzoxazolesHigh regioselectivity at the C2-aryl ring. sorbonne-universite.frresearchgate.net
Suzuki CouplingPd(PPh₃)₄ or other Pd(0) complexesIodobenzoxazoles, Arylboronic acidsAryl-substituted benzoxazolesVersatile for C-C bond formation.
Heck CouplingPd(OAc)₂ / LigandIodobenzoxazoles, AlkenesAlkenyl-substituted benzoxazolesForms C-C double bonds.
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuIIodobenzoxazoles, Terminal alkynesAlkynyl-substituted benzoxazolesCreates C-C triple bonds.

This table provides a generalized overview of palladium-catalyzed functionalization reactions applicable to iodobenzoxazoles.

Other Transition Metal Catalysis in Benzoxazole Iodination and Derivatization

Beyond palladium and copper, other transition metals such as ruthenium, rhodium, iron, and gold have been explored for the functionalization of benzoxazoles, including halogenation and arylation reactions.

Ruthenium and Rhodium: Ruthenium and rhodium catalysts have been successfully employed for the regioselective C-H halogenation of 2-arylbenzoxazoles using N-halosuccinimides as the halogen source. researchgate.net Notably, ruthenium catalysis has been shown to direct halogenation to the C7-position of the benzoxazole ring, while rhodium catalysis favors halogenation at the ortho-position of the C2-aryl substituent. researchgate.net Rhodium(III)-catalyzed C-H iodination of other N-heterocyclic compounds has also been reported, demonstrating the potential of this metal for direct iodination reactions. bohrium.comsnnu.edu.cnacs.org

Iron: Iron catalysis offers an economical and environmentally benign approach for the synthesis of 2-arylbenzoxazoles. acs.orgresearchgate.netiosrjournals.org For example, a one-pot method involving iron(III)-catalyzed bromination of an N-arylbenzamide followed by a copper(I)-catalyzed O-cyclization has been developed. researchgate.net While this specific example leads to brominated benzoxazoles, the principle could potentially be adapted for iodination.

Gold: Gold catalysts have been utilized for the synthesis of 2-arylbenzoxazoles from 2-aminophenols and benzaldehydes under an oxygen atmosphere. nih.govacs.orgresearchgate.net Gold catalysis is known for its ability to activate C-C multiple bonds and facilitate C-H functionalization. nih.gov While direct iodination of benzoxazoles using gold catalysis is not well-documented, its utility in constructing the core benzoxazole structure is noteworthy.

Metal Catalyst Reaction Type Key Features Reference
Ruthenium(II)C7-Halogenation of 2-arylbenzoxazolesHigh regioselectivity for the C7 position. researchgate.net
Rhodium(III)ortho-Halogenation of 2-arylbenzoxazolesHigh regioselectivity for the ortho-position of the C2-aryl group. researchgate.net
Iron(III)Synthesis of 2-arylbenzoxazolesEconomical and environmentally friendly. acs.orgresearchgate.net
Gold(III)Synthesis of 2-arylbenzoxazolesMild reaction conditions. nih.gov

This table highlights the application of other transition metals in the synthesis and functionalization of benzoxazoles.

Chemoenzymatic Synthesis of Halogenated Benzoxazoles

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, presents a promising and sustainable approach for the synthesis of halogenated organic molecules. ukri.orgresearchgate.net Halogenases are enzymes that can catalyze the regioselective halogenation of aromatic compounds under mild conditions, using simple halide salts. researchgate.netnih.gov

The main classes of halogenases include flavin-dependent halogenases (FDHs) and heme-dependent and vanadium-dependent haloperoxidases. frontiersin.orgacs.org These enzymes activate the halide anion to an electrophilic "X+" equivalent, which then reacts with an electron-rich aromatic substrate. frontiersin.org Vanadium-dependent haloperoxidases, in particular, have shown utility in the halogenation of various organic substrates. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

While the direct chemoenzymatic synthesis of this compound has not been specifically reported, the principles of enzymatic halogenation are applicable. A potential strategy would involve the use of a suitable halogenase to selectively iodinate the benzoxazole core at the desired positions. For example, a chemoenzymatic approach could involve the synthesis of the benzoxazole scaffold using traditional organic chemistry methods, followed by a highly regioselective iodination step catalyzed by an engineered halogenase. This approach would offer the benefits of green chemistry, including milder reaction conditions and reduced waste generation. ukri.org

A chemoenzymatic strategy for the synthesis of sterically hindered halogenated biaryls has been demonstrated by combining a Suzuki coupling with a vanadium chloroperoxidase-catalyzed halogenation in a one-pot, two-step process. nih.gov This highlights the potential of integrating metal-catalyzed reactions with biocatalysis for the efficient synthesis of complex halogenated molecules.

Enzyme Class Cofactor/Prosthetic Group Halogenating Agent Substrate Type Key Features
Flavin-dependent Halogenases (FDHs)FADHypohalous acid (HOX)Electron-rich aromaticsHigh regioselectivity. researchgate.netnih.gov
Heme-dependent HaloperoxidasesHemeHypohalous acid (HOX)Electron-rich aromaticsRequires H₂O₂. frontiersin.orgacs.org
Vanadium-dependent HaloperoxidasesVanadateHypohalous acid (HOX)Electron-rich aromaticsRobust and can tolerate organic co-solvents. nih.govresearchgate.net

This table provides an overview of the major classes of halogenating enzymes relevant to the synthesis of halogenated aromatic compounds.

Mechanistic Investigations of 2,4 Diiodobenzo D Oxazole Reactivity

Photodehalogenation Processes in Iodinated Benzoxazole (B165842) Systems

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoaromatic compounds particularly susceptible to photolytic cleavage. In the case of iodinated benzoxazole systems, exposure to ultraviolet (UV) light can induce photodehalogenation through the homolytic cleavage of the C-I bond. This process is initiated by the absorption of a photon, which excites the molecule to a higher energy state.

The core mechanism involves two key steps:

Photoexcitation: The 2,4-diiodobenzo[d]oxazole molecule absorbs a photon, promoting an electron to an antibonding orbital (n→σ* or π→σ* transition) associated with the C-I bond.

Homolytic Cleavage: The weakened C-I bond in the excited state undergoes homolysis, generating a benzoxazolyl radical and an iodine radical.

The resulting benzoxazolyl radical is highly reactive and can subsequently abstract a hydrogen atom from the solvent or another hydrogen donor to yield a deiodinated benzoxazole product. This process can be stepwise, potentially allowing for the selective removal of one iodine atom over the other, depending on the irradiation wavelength and reaction conditions.

StepDescriptionIntermediate/Product
Initiation Absorption of UV light leads to homolytic cleavage of a C-I bond.Benzoxazolyl radical, Iodine radical
Propagation The benzoxazolyl radical abstracts a hydrogen atom from a donor (e.g., solvent).Mono-iodobenzoxazole, Donor radical

Nucleophilic Aromatic Substitution at the Iodinated Positions of Benzoxazole

The benzoxazole ring system is inherently electron-deficient due to the electronegativity of the oxygen and nitrogen atoms. This property, combined with the electron-withdrawing inductive effect of the iodine substituents, activates the benzene (B151609) portion of the molecule towards nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com The iodine atoms serve as effective leaving groups.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing an iodine substituent. This attack is favored at positions ortho or para to electron-withdrawing groups because the negative charge of the resulting intermediate can be delocalized. masterorganicchemistry.com In this compound, the fused oxazole (B20620) ring acts as an activating group. This step is typically the rate-determining step.

Formation of Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge is delocalized over the aromatic system and into the activating groups.

Elimination of Leaving Group: Aromaticity is restored by the expulsion of the iodide ion, which is a good leaving group, to yield the final substituted product.

The reaction is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate. youtube.com The presence of two iodine atoms offers the potential for mono- or di-substitution, depending on the stoichiometry of the nucleophile and the reaction conditions.

FeatureDescription
Substrate Requirement Aromatic ring activated by electron-withdrawing groups.
Leaving Group A good leaving group, typically a halide (Iodide is effective).
Key Intermediate Resonance-stabilized carbanion (Meisenheimer complex). masterorganicchemistry.com
Kinetics Typically second-order (first-order in substrate and first-order in nucleophile).

Electrophilic Aromatic Substitution on the Benzoxazole Ring Bearing Iodine Substituents

Electrophilic aromatic substitution (SEAr) on the this compound ring is mechanistically challenging. The fused benzoxazole ring system is electron-deficient and strongly deactivates the ring towards attack by electrophiles, similar to other heterocyclic systems like pyridine. wikipedia.org Furthermore, the iodine substituents also exert a deactivating inductive effect.

Should a reaction be forced under harsh conditions (e.g., strong acids and high temperatures), the regiochemical outcome would be determined by the directing effects of the substituents.

Benzoxazole Ring: The heterocyclic portion directs incoming electrophiles to the C6 position.

Iodine Substituents: Halogens are deactivating but act as ortho- and para-directors. The iodine at C4 would direct an incoming electrophile to the C5 position.

The combination of these deactivating effects makes SEAr reactions, such as nitration or halogenation, highly unfavorable for this compound. wikipedia.orglibretexts.org The reaction would likely require potent electrophiles and would suffer from low yields and a lack of selectivity.

Radical Reaction Pathways Involving Diiodinated Benzoxazoles

The relatively low bond dissociation energy of the C-I bond makes this compound a suitable precursor for generating aryl radicals. These reactions can be initiated by heat, light, or a chemical radical initiator (e.g., AIBN). libretexts.orglibretexts.org The mechanism follows a classic radical chain reaction pattern consisting of initiation, propagation, and termination steps. libretexts.orgyoutube.com

Initiation: Homolytic cleavage of the C-I bond forms a 4-iodobenzoxazol-2-yl radical (if the C2-I bond breaks) or a 2-iodobenzoxazol-4-yl radical (if the C4-I bond breaks) and an iodine atom. nih.gov

Propagation: The highly reactive benzoxazolyl radical participates in subsequent reactions. This can involve abstracting an atom from another molecule (e.g., a hydrogen from tributyltin hydride) or adding across a double or triple bond, thereby propagating the radical chain. libretexts.org

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. youtube.com This can involve the coupling of two benzoxazolyl radicals, or a benzoxazolyl radical with another radical species in the mixture.

These radical pathways are synthetically useful for forming new carbon-carbon or carbon-heteroatom bonds under conditions that are often milder than corresponding ionic reactions.

Influence of Iodine Substituents on Benzoxazole Ring Stability and Overall Reactivity Profile

Electronic Effects: Iodine exerts a dual electronic effect. It is strongly electron-withdrawing through the inductive (-I) effect, which decreases the electron density of the entire aromatic system. It also has a weak electron-donating resonance (+R) effect. The dominant inductive effect makes the ring electron-poor, which enhances its stability towards electrophilic attack and oxidation but significantly increases its susceptibility to nucleophilic attack. beilstein-journals.org

Steric Effects: The iodine atom at the C4 position, adjacent to the ring junction, introduces significant steric bulk. This can hinder the approach of reactants at this position and the neighboring C5 position, potentially influencing the regioselectivity of reactions.

Reactivity Profile: The collective influence of these factors dictates the compound's reactivity. The weak C-I bonds make radical reactions and photodehalogenation highly probable. The electron-poor nature of the aromatic ring makes nucleophilic aromatic substitution a dominant pathway for functionalization. Conversely, electrophilic aromatic substitution is strongly disfavored.

FactorInfluence on this compound
Inductive Effect (-I) of Iodine Deactivates ring to SEAr; Activates ring to SNAr.
Resonance Effect (+R) of Iodine Weakly activating; ortho, para-directing.
Weak C-I Bond Facilitates radical reactions and photodehalogenation.
Steric Hindrance (C4-I) May direct incoming groups away from the C4 and C5 positions.
Electron-Deficient Ring High thermal stability but susceptible to strong nucleophiles.

Theoretical and Computational Chemistry of 2,4 Diiodobenzo D Oxazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2,4-Diiodobenzo[d]oxazole. These methods provide a framework for understanding the molecule's stability, reactivity, and interactions at a subatomic level.

Density Functional Theory (DFT) has become an indispensable tool for predicting and interpreting the optical and electronic properties of benzoxazole (B165842) derivatives. mdpi.com Recent studies have demonstrated that DFT offers a favorable balance between computational cost and accuracy for these systems. mdpi.com For functionalized benzoxazoles, DFT calculations, often employing functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311++G(d,p), are used to investigate molecules in both the gas phase and in solution. scilit.com These calculations can reveal how the chemical environment influences spectral shifts and the intensity of electronic transitions. scilit.com

In the context of diiodobenzoxazoles, DFT is applied to understand how the substitution pattern affects the molecule's properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can significantly alter dipole moments and hyperpolarizabilities, indicating an enhanced nonlinear optical response. mdpi.com Time-dependent DFT (TD-DFT) is particularly useful for calculating absorption and emission spectra, providing insights that often show good agreement with experimental data for substituted benzoxazoles. researchgate.netnih.gov

Ab initio quantum mechanical methods are widely used for simulating the properties of benzoxazole derivatives. esisresearch.orgesisresearch.org These methods, which are based on first principles without empirical parameters, are valuable for performing normal coordinate analysis, making them essential for modern vibrational spectroscopy. esisresearch.orgesisresearch.org For example, the vibrational frequencies of substituted benzoxazoles have been computed using the Hartree-Fock method with a 6-31G* basis set and compared with experimental values. nih.gov

These calculations are not limited to vibrational properties. Ab initio methods are also employed to study the electronic and geometric structures of iodine-containing species. rsc.org They allow for the investigation of molecular interactions, such as those in halogenated base pairs, where tools like the quantum theory of “Atoms in Molecules” (QTAIM) and non-covalent interactions plots (NCIplot) can be used to characterize hydrogen and halogen bonds. mdpi.com Such computational studies provide a framework for designing new molecules with desired properties. nih.gov

Molecular Orbital Analysis and the Electronic Effects of Di-iodination on the Benzoxazole System

The introduction of two iodine atoms into the benzoxazole system significantly influences its electronic structure and molecular orbitals. The electronic effects of di-iodination can be understood by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energy of these frontier orbitals are key to understanding the chemical reactivity and optical properties of the molecule. nih.gov In substituted benzoxazoles, the HOMO and LUMO are often distributed across the π-conjugated system. researchgate.net The presence of iodine atoms, which are electron-withdrawing and have available p-orbitals, can lead to a redistribution of electron density and a change in the energy gap between the HOMO and LUMO. This energy gap is a critical factor in determining the electronic transition energies and, consequently, the absorption and emission spectra of the molecule.

Theoretical studies on related halogenated systems show that halogenation can reinforce the stability of molecular complexes by affecting the electronic distribution. mdpi.com For this compound, the iodine atoms would be expected to lower the energy of both the HOMO and LUMO, with the extent of this effect influencing the molecule's reactivity and spectroscopic behavior. The analysis of molecular electrostatic potential (MEP) surfaces can further reveal how di-iodination affects the electron distribution and the potential sites for electrophilic and nucleophilic attack. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States in Diiodobenzoxazole Chemistry

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving benzoxazoles. rsc.org DFT calculations, for instance, have been used to propose and support reaction pathways for the formation of the benzoxazole ring. osi.lvnih.gov In the synthesis of benzoxazoles using hypervalent iodine, computational studies have been instrumental in proposing a concerted reductive elimination mechanism. osi.lvnih.gov

These computational investigations involve probing proposed reaction pathways by calculating the energies of intermediates and transition states. acs.orgresearchgate.net For example, in one proposed mechanism for benzoxazole formation, the computed reaction barrier for a concerted reductive elimination via a specific transition state was found to be significantly lower in energy than alternative pathways, suggesting it as the most plausible mechanism. researchgate.net The reaction barriers are calculated as the Gibbs free energy difference between the transition state and the reactants (ΔG‡). acs.org

The unified reaction valley approach (URVA) is another computational method that provides a detailed account of the changes in the electronic and geometrical structure of the reaction complex along the reaction path. smu.edu Such detailed computational studies of reaction mechanisms can provide insights for optimizing reaction conditions and designing more efficient synthetic routes for compounds like this compound. rsc.org

Conformational Analysis and Stereochemical Considerations for this compound

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how this structure influences its properties and interactions. The benzoxazole ring system is generally planar, but the presence of substituents can lead to different conformations.

For 2-substituted benzoxazole derivatives, studies have shown that different conformations, such as cisoid and transoid configurations, can exist with respect to certain bonds. nih.govresearchgate.net For instance, in one study, a chlorophenyl and a benzoxazole group were found to adopt a trans configuration, while another compound showed a cisoid conformation between a cyano group and the benzoxazole nitrogen. nih.govresearchgate.net

Molecular mechanics (MM) calculations can be used to obtain the molecular geometry and compare it with results from single crystal analysis. nih.gov For this compound, computational methods can be employed to determine the preferred orientation of the iodine atoms relative to the benzoxazole ring and to calculate the energy barriers for rotation around single bonds. These conformational preferences can have a significant impact on the molecule's biological activity and its interactions with other molecules.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) through Computational Methodologies

Computational methods are highly valuable for predicting the spectroscopic signatures of molecules like this compound, which can aid in their identification and characterization.

NMR Spectroscopy: The prediction of NMR chemical shifts through computational methods has become a useful tool in organic chemistry. mdpi.com Relativistic DFT calculations, for instance, have been used to predict the chemical shifts of heavy nuclei. researchgate.net For this compound, computational protocols can be developed to predict ¹³C and ¹H chemical shifts, taking into account factors like solvent effects. researchgate.netresearchgate.net

IR Spectroscopy: Theoretical calculations are indispensable for simulating IR spectra and performing normal coordinate analysis. esisresearch.org The vibrational frequencies and IR intensities of substituted benzoxazoles have been calculated using methods like Hartree-Fock and DFT, with the results often showing good agreement with experimental spectra. esisresearch.orgnih.govnih.gov The theoretical spectrum can be simulated by averaging the vibrational data from different stable conformers. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. nih.gov For substituted benzoxazoles, TD-DFT calculations have been performed to determine the vertical absorption and emission transitions, with good agreement with experimental data. researchgate.netresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and help in understanding the electronic transitions responsible for the observed spectra. scielo.br

The following table provides a hypothetical example of computationally predicted spectroscopic data for this compound based on methodologies applied to similar compounds.

Spectroscopic TechniquePredicted ParameterPredicted Value
13C NMRChemical Shift (C-I)~90-100 ppm
IRC-I Stretch~500-600 cm-1
UV-Visλmax~320-350 nm

Synthetic Utility and Advanced Chemical Transformations of 2,4 Diiodobenzo D Oxazole

Applications as a Versatile Synthetic Intermediate

The presence of two addressable iodine substituents, one on the oxazole (B20620) ring (C2) and one on the benzene (B151609) ring (C4), is the cornerstone of the synthetic utility of 2,4-diiodobenzo[d]oxazole. These C-I bonds are prime sites for metal-catalyzed cross-coupling reactions and other transformations involving C-I bond activation, allowing for the stepwise introduction of various substituents.

The C-I bonds at the C2 and C4 positions are amenable to a range of palladium-catalyzed cross-coupling reactions. A key aspect of the chemistry of dihalogenated heterocycles is the potential for regioselective functionalization, where one position reacts preferentially over the other. This selectivity is often dictated by the electronic environment of the carbon atom and can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov In principle, the C2 position of the benzoxazole (B165842) is part of an electron-deficient azole ring, while the C4 position is on the benzene ring, leading to inherent differences in reactivity that can be exploited for selective mono-functionalization.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the di-iodinated scaffold and various aryl, heteroaryl, or vinyl boronic acids. Research on analogous 2,4-dihalooxazoles has demonstrated that catalyst control is crucial for achieving high regioselectivity. nih.govscispace.com By selecting an appropriate palladium catalyst and ligand combination, it is possible to selectively couple a boronic acid at either the C2 or C4 position. For instance, a catalyst system might favor the more electron-deficient C2 position, allowing for the isolation of a 2-aryl-4-iodobenzo[d]oxazole intermediate, which can then undergo a second, different coupling reaction at the C4 position.

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties, which are themselves versatile functional groups for further transformations, such as cycloadditions or subsequent couplings. researchgate.netresearchgate.netnih.gov The differential reactivity of the C2-I and C4-I bonds can be harnessed to perform stepwise alkynylations. Typically, the reaction at the more reactive C-I bond can be achieved under milder conditions, leaving the second C-I bond intact for a subsequent coupling with a different terminal alkyne, leading to the synthesis of unsymmetrically disubstituted benzoxazoles.

Heck Reaction: The Heck reaction provides a means to introduce vinyl groups by coupling with alkenes. researchgate.netnih.gov This transformation can be applied to this compound to synthesize styrenic or other vinylic derivatives. Intramolecular versions of the Heck reaction are particularly powerful for macrocyclization, where a tethered alkene can react with one of the C-I bonds to form a large ring. cam.ac.uk

Table 1: Representative Catalyst-Controlled Regioselective Cross-Coupling Reactions The following data is illustrative, based on principles established for analogous 2,4-dihaloazole systems.

EntryCoupling PositionReaction TypeCatalyst/LigandCoupling PartnerYield (%)
1C2Suzuki-MiyauraPd(OAc)₂ / SPhosPhenylboronic acid85
2C4Suzuki-MiyauraPd₂(dba)₃ / XPhos4-Methoxyphenylboronic acid82
3C2SonogashiraPd(PPh₃)₂Cl₂ / CuIPhenylacetylene91
4C4SonogashiraPd(PPh₃)₂Cl₂ / CuITrimethylsilylacetylene88
5C2HeckPd(OAc)₂Styrene78

Beyond palladium-catalyzed cross-coupling, the C-I bonds of this compound can be activated through other important transformations. One of the most common methods is metal-halogen exchange, typically using organolithium reagents at low temperatures. This reaction converts the C-I bond into a C-Li bond, generating a potent nucleophile that can be trapped with a wide variety of electrophiles.

This two-step sequence allows for the introduction of a diverse range of functional groups, including:

Aldehydes: by trapping with N,N-dimethylformamide (DMF).

Carboxylic acids: by quenching with carbon dioxide (CO₂).

Ketones: by reaction with nitriles or aldehydes followed by oxidation.

Silyl (B83357) groups: by reaction with silyl halides like trimethylsilyl (B98337) chloride.

The ability to perform this sequence selectively at one of the two iodine positions further enhances the synthetic utility of the scaffold, enabling the creation of complex substitution patterns that would be difficult to achieve through other means.

Regioselective Functionalization Beyond the Iodine Sites, Directed by the Di-iodination Pattern

While the iodine atoms are primarily sites for substitution, their presence can electronically influence the reactivity of the rest of the benzoxazole ring system. The strong electron-withdrawing nature of the iodine atoms can affect the propensity of the benzene ring to undergo electrophilic aromatic substitution or directed ortho-metalation. For instance, the deactivating effect of the C4-iodine might direct electrophiles to the C6 position. Conversely, the oxazole nitrogen atom can act as a directing group in metalation reactions, potentially allowing for C-H activation at the C7 position. The interplay between the directing effect of the heteroatoms and the electronic influence of the di-iodo pattern could be exploited to achieve functionalization at specific C-H bonds on the benzene moiety, although this remains an area for further exploration.

Construction of Complex Polyheterocyclic and Macrocyclic Systems Utilizing this compound

The true synthetic power of this compound is realized when it is used as a scaffold for building larger, more complex molecular frameworks. The ability to perform sequential, regioselective cross-coupling reactions at the C2 and C4 positions makes it an ideal building block for polyheterocyclic and macrocyclic structures.

A common strategy involves a stepwise approach:

First Coupling: A regioselective cross-coupling reaction is performed at the more reactive C-I bond (e.g., C2) to install the first building block.

Second Coupling: The resulting mono-functionalized intermediate is then subjected to a second cross-coupling reaction at the remaining C-I bond (C4) with a different coupling partner.

This methodology has been successfully applied to analogous 2,4-dihalooxazoles to create complex structures like trisoxazoles in a convergent manner. nih.gov This approach allows for the linking of multiple heterocyclic units, leading to the rapid assembly of extended, conjugated systems relevant to materials science and medicinal chemistry.

Furthermore, this building block can be used in macrocyclization strategies. mdpi.com For example, two different functional groups capable of reacting with the iodine atoms can be attached to the ends of a long, flexible chain. A double intramolecular cross-coupling reaction (e.g., Suzuki or Sonogashira) would then form a large ring, incorporating the benzoxazole unit into a macrocyclic architecture.

Role in Multi-component Reactions and Cascade Processes for Library Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. While direct participation of this compound in a classical MCR is not extensively documented, its di-functional nature makes it an excellent substrate for sequential one-pot processes that mimic the efficiency of MCRs.

For instance, a one-pot, two-step reaction could be designed where a first catalyst system promotes a selective coupling at the C2 position, followed by the addition of a second catalyst and coupling partner to react at the C4 position without isolating the intermediate. Such a process, often termed a consecutive or domino reaction, allows for the generation of a library of disubstituted benzoxazoles by simply varying the coupling partners in each step. This approach is highly amenable to automated synthesis and is ideal for creating focused libraries of compounds for high-throughput screening in drug discovery programs.

Future Directions and Emerging Research Avenues for Diiodobenzoxazoles

Development of Novel and Sustainable Synthetic Routes to 2,4-Diiodobenzo[d]oxazole

The pursuit of green and sustainable chemistry is reshaping the synthesis of heterocyclic compounds. Future efforts in the synthesis of this compound are expected to focus on minimizing environmental impact and enhancing efficiency. Researchers are exploring protocols that utilize biodegradable solvents, reduce waste, and avoid the use of hazardous reagents. nih.gov Methodologies such as copper-free click chemistry, which has been successfully applied to the synthesis of 1,2,3-triazoles using the biodegradable solvent Cyrene™, offer a blueprint for greener synthetic pathways. nih.gov The development of reusable catalysts, like zinc-based nanocrystals, for the regioselective synthesis of related heterocycles also points towards more sustainable and economical production methods. rsc.org The goal is to create atom-economical processes that are both environmentally benign and highly selective, potentially bypassing the need for chromatographic purification. rsc.org

Synthetic StrategyKey AdvantagesRelevant Research Area
Biodegradable SolventsReduces organic waste, non-toxic.Green Chemistry nih.gov
Reusable CatalystsLowers cost, minimizes waste.Heterogeneous Catalysis rsc.org
Metal-Free ProcessesAvoids toxic metal catalysts.Sustainable Synthesis rsc.org
One-Pot ReactionsIncreases efficiency, reduces steps.Process Chemistry

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The carbon-iodine bonds in this compound are prime sites for a variety of chemical transformations, yet their full potential remains to be unlocked. Future research will likely delve into unconventional reactivity, moving beyond standard cross-coupling reactions. The distinct electronic environments of the iodine atoms at the 2- and 4-positions could be exploited for selective, stepwise functionalization. Investigations into the reactivity of similar structures, such as ethynylbenziodoxolone (EBX) reagents with thiols, have revealed unexpected reaction pathways leading to novel molecular architectures. nih.govresearchgate.net Exploring the potential for this compound to participate in novel cycloadditions or engage in reactions mediated by hypervalent iodine reagents could open doors to new families of complex heterocyclic compounds with valuable properties. researchgate.net

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. springerprofessional.de Flow chemistry is particularly advantageous for handling hazardous reagents and managing highly energetic intermediates, making it an ideal platform for the synthesis of complex heterocycles. rsc.orgnih.gov The integration of this compound synthesis into automated flow systems could enable rapid optimization of reaction conditions and facilitate on-demand production. durham.ac.uk This technology allows for precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and cleaner reaction profiles compared to traditional batch methods. springerprofessional.deresearchgate.net As the demand for functionalized heterocycles grows, flow chemistry will be a critical tool for the scalable and safe production of this compound and its derivatives. acs.org

Advanced Spectroscopic and Analytical Techniques for Detailed Characterization of Iodinated Heterocycles

A deep understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques like NMR and mass spectrometry are routine, advanced methods are needed for a more nuanced characterization. Solid-state NMR, for instance, can provide valuable insights into the intermolecular interactions and packing in the crystalline state. Advanced X-ray diffraction techniques are essential for elucidating the precise three-dimensional structure and understanding the nature of halogen bonding. furman.edu Investigating the compound's photophysical properties through techniques like fluorescence and phosphorescence spectroscopy could also uncover potential applications in optoelectronics and sensing.

Potential Applications in Advanced Materials and Supramolecular Chemistry

The iodine atoms of this compound are not merely synthetic handles; they are key players in directing intermolecular interactions, particularly halogen bonding. ijres.org Halogen bonding is a highly directional, non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. beilstein-journals.orgnih.gov The ability of the two iodine atoms to act as strong halogen bond donors makes this compound an attractive building block for creating complex, self-assembling systems. beilstein-journals.org These systems could find applications in anion recognition, organocatalysis, and the development of functional materials like liquid crystals and porous organic frameworks. nih.govmdpi.comresearchgate.net The exploration of its co-crystallization with various halogen bond acceptors could lead to new materials with tailored electronic, optical, or physical properties.

Potential Application AreaKey Enabling FeatureScientific Principle
Crystal EngineeringDirectional intermolecular forcesHalogen Bonding nih.gov
OrganocatalysisLewis acidic sites on iodine atomsHalogen Bond Activation beilstein-journals.orgbeilstein-journals.org
Anion RecognitionElectropositive region on iodine (σ-hole)Non-covalent Interactions nih.gov
Functional MaterialsSelf-assembly into ordered structuresSupramolecular Chemistry mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2,4-Diiodobenzo[d]oxazole, and how do reaction conditions influence yields?

Methodological Answer:

  • Cyclization-Oxidation : A two-step sequence involving cyclization with DAST (diethylaminosulfur trifluoride) followed by oxidation using bromotrichloromethane (BrCCl₃) and DBU can yield disubstituted oxazoles. Yields improve at room temperature (56–90%) .
  • Copper-Catalyzed Coupling : React α-diazoketones with amides in 1,2-dichloroethane using Cu(OTf)₂ at 80°C for 87% yield of 2,4-disubstituted oxazoles .
  • Green Synthesis : Ultrasound-assisted methods with deep eutectic solvents (DES) reduce reaction time to 3–5 minutes at 65°C, monitored by TLC .

Q. How can structural and photophysical properties of this compound be characterized?

Methodological Answer:

  • 1H NMR : Detect isomerism (e.g., cis/trans or tautomeric forms) by analyzing splitting patterns and integration ratios .
  • Thermodynamic Analysis : Quantify ΔH°, ΔG°, and ΔS° via DSC or computational DFT to assess stability and isomer predominance .
  • UV-Vis Spectroscopy : Study interactions with nanoparticles (e.g., silver) to evaluate fluorescence quenching or enhancement for optoelectronic applications .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the stability and bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent Analysis : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at C2/C4 positions. Use Hammett constants (σ) to correlate electronic effects with anti-cancer activity (e.g., VEGFR-2 inhibition) .
  • Rigidity Studies : Design derivatives with branched conjugated systems (e.g., thiophene or pyridine moieties) to enhance target selectivity via rigid scaffold-receptor interactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?

Methodological Answer:

  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses with targets like STAT3 or tubulin. Compare computational binding energies with experimental IC₅₀ values .
  • Meta-Analysis : Aggregate SAR data across studies to identify outliers. Re-test disputed analogs under standardized conditions (e.g., fixed pH, temperature) .

Q. How can isomerization and fragmentation pathways of this compound be mechanistically elucidated?

Methodological Answer:

  • Fragmentation Studies : Use mass spectrometry (MS/MS) with deuteration to track cleavage patterns. Compare with DFT-calculated transition states .
  • Isomer Tracking : Monitor tautomerization via variable-temperature NMR or IR spectroscopy. Assign stability trends using ΔG° values from DFT .

Q. What experimental designs mitigate challenges in synthesizing iodine-rich benzoxazole derivatives?

Methodological Answer:

  • Iodination Optimization : Use N-iodosuccinimide (NIS) in DMF at 0°C to minimize side reactions. Monitor iodine incorporation via X-ray crystallography .
  • Protecting Groups : Shield reactive sites (e.g., NH or OH) with tert-butyldimethylsilyl (TBS) groups during iodination .

Key Considerations for Researchers

  • Interdisciplinary Approaches : Combine synthetic chemistry (e.g., DAST cyclization) with computational modeling (DFT) to address stability and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.